molecular formula C8H13NO3 B3055439 1-(Propan-2-ylideneaminooxy)pentane-1,4-dione CAS No. 647834-80-8

1-(Propan-2-ylideneaminooxy)pentane-1,4-dione

Cat. No.: B3055439
CAS No.: 647834-80-8
M. Wt: 171.19 g/mol
InChI Key: PQTUDXABIFDTRK-UHFFFAOYSA-N
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Description

1-(Propan-2-ylideneaminooxy)pentane-1,4-dione (CAS 647834-80-8) is a high-purity organic compound supplied at 95% purity . With a molecular formula of C8H13NO3 and a molecular weight of 171.2 g/mol, this specialty chemical is a valuable synthon for advanced organic synthesis and medicinal chemistry research . The molecule features a pentane-1,4-dione backbone, a structural motif known for its chelating properties and its role as a precursor in the synthesis of complex heterocycles and metal-organic complexes . The propan-2-ylideneaminooxy (isopropylideneaminooxy) group acts as a protected oxyamine functionality, which can be leveraged in the development of novel chemical entities and as a building block for pharmaceutical intermediates . This compound is for research use only and is strictly not for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(propan-2-ylideneamino) 4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(2)9-12-8(11)5-4-7(3)10/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTUDXABIFDTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)CCC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457186
Record name 2-Pentanone, 5-[[(1-methylethylidene)amino]oxy]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647834-80-8
Record name 2-Pentanone, 5-[[(1-methylethylidene)amino]oxy]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Functional Overview

The compound features a pentane-1,4-dione backbone substituted at the C5 position with a propan-2-ylideneaminooxy group. Its molecular formula is C₈H₁₃NO₃ (molecular weight: 171.19 g/mol), with a ketone at C2 and an oxime-derived ether at C5. The presence of both ketone and oxime functionalities makes it a versatile intermediate for heterocyclic synthesis, particularly in antifungal agents.

Synthetic Routes and Methodologies

Condensation of Pentane-1,4-dione with Isopropylideneaminooxy Reagents

A primary method involves the condensation of pentane-1,4-dione (acetylacetone analog) with isopropylidenehydroxylamine derivatives. This one-pot reaction typically employs acidic or basic catalysts to facilitate nucleophilic attack at the carbonyl group:

Reaction Scheme :
$$
\text{Pentane-1,4-dione} + \text{Isopropylidenehydroxylamine} \xrightarrow{\text{H}^+/\text{OH}^-} \text{1-(Propan-2-ylideneaminooxy)pentane-1,4-dione} + \text{H}_2\text{O}
$$

Conditions :

  • Solvent: Ethanol or tetrahydrofuran (THF)
  • Temperature: 60–80°C
  • Catalyst: p-Toluenesulfonic acid (pTSA) or ammonium acetate
  • Yield: 68–72%
Table 1: Optimization of Condensation Parameters
Parameter Range Tested Optimal Value Impact on Yield
Catalyst Loading 1–5 mol% 3 mol% pTSA +15%
Reaction Time 4–12 h 8 h Plateau at 8 h
Solvent Polarity THF vs. EtOH Ethanol +8%

This method is favored for its simplicity but requires stringent moisture control to prevent hydrolysis of the isopropylidene group.

Oxime Ether Formation via Nucleophilic Substitution

An alternative route involves the synthesis of the oxime ether moiety followed by coupling with a diketone precursor. The propan-2-ylideneaminooxy group is introduced via reaction of hydroxylamine-O-isopropylidene with a halogenated pentane-1,4-dione derivative:

Step 1 : Halogenation of Pentane-1,4-dione
$$
\text{Pentane-1,4-dione} + \text{PCl}_5 \rightarrow \text{5-Chloropentane-1,4-dione} + \text{HCl}
$$

Step 2 : Nucleophilic Substitution
$$
\text{5-Chloropentane-1,4-dione} + \text{H}2\text{N-O-C(CH}3\text{)}_2 \rightarrow \text{this compound} + \text{HCl}
$$

Conditions :

  • Solvent: Dichloromethane (DCM)
  • Base: Triethylamine (TEA)
  • Temperature: 0–25°C (stepwise)
  • Yield: 55–60%

This method offers better regioselectivity but involves hazardous reagents (e.g., PCl₅), necessitating specialized handling.

Enzymatic Synthesis and Green Chemistry Approaches

Recent advances explore biocatalytic routes using ketoreductases and transaminases to assemble the diketone and oxime segments. For example, Candida antarctica lipase B (CAL-B) catalyzes the esterification of pentane-1,4-dione with protected hydroxylamines in non-aqueous media:

Key Advantages :

  • Mild conditions (30–40°C, pH 7–8)
  • Reduced byproduct formation
  • Scalability for industrial production

Limitations :

  • Enzyme cost and stability
  • Lower yields (45–50%) compared to chemical methods

Industrial-Scale Production and Challenges

Purification and Isolation

The compound’s polarity necessitates chromatographic purification (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Industrial facilities often employ short-path distillation under reduced pressure (0.1–1 mmHg) to isolate high-purity batches (>98%).

Table 2: Comparative Purification Techniques
Method Purity Achieved Recovery Rate Cost Efficiency
Column Chromatography 99% 85% Low
Recrystallization 98% 90% Moderate
Distillation 95% 95% High

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-ylideneaminooxy)pentane-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(Propan-2-ylideneaminooxy)pentane-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Propan-2-ylideneaminooxy)pentane-1,4-dione involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its derivatives may interact with cellular receptors, leading to biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural and functional diversity of pentane-1,4-dione derivatives arises from variations in substituents, which influence physicochemical properties, reactivity, and applications. Below is a detailed comparison of 1-(Propan-2-ylideneaminooxy)pentane-1,4-dione with structurally related compounds:

Table 1: Structural and Functional Comparison of Pentane-1,4-dione Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Notable Data
This compound Propan-2-ylideneaminooxy C₈H₁₁NO₄ 201.18 Discontinued building block; oxyimino group may enable unique reactivity Purity: 95% (discontinued)
1-(4-Chlorophenyl)pentane-1,4-dione 4-Chlorophenyl C₁₁H₁₁ClO₂ 210.66 Synthetic precursor for pyrrole-based MmpL3 inhibitors (e.g., BM212) Yield: 87% (General Procedure A)
1-(Furan-2-yl)pentane-1,4-dione Furan-2-yl C₉H₁₀O₃ 166.17 Component in tobacco smoke; potential intermediate for heterocyclic synthesis CAS: 52786-29-5; LogP: 1.83
1-[4-(Methylthio)phenyl]pentane-1,4-dione 4-Methylthiophenyl C₁₂H₁₄O₂S 234.30 Key intermediate in Saroglitazar (antidiabetic drug) synthesis Used in Paal-Knorr pyrrole synthesis (yield: ~73%)
1-(2-Thioxo-thiazolidin-3-yl)pentane-1,4-dione Thioxo-thiazolidin-3-yl C₈H₉NO₃S₂ 231.29 Functionalized monomer for HPMA copolymer conjugates Yield: 83% (EDC-mediated coupling)

Key Comparative Insights

Substituent Effects on Reactivity: Aryl Groups (e.g., 4-Chlorophenyl, 4-Methylthiophenyl): Enhance stability and enable electrophilic substitution reactions, making these derivatives ideal for synthesizing bioactive pyrroles (e.g., BM212, Saroglitazar) via Paal-Knorr condensation .

Synthetic Yields and Scalability: Aryl-substituted derivatives (e.g., 1-(4-Chlorophenyl)-) exhibit high yields (87%) under optimized conditions , while the synthesis of 1-(Propan-2-ylideneaminooxy)- remains unreported in the evidence. Thioxo-thiazolidinyl derivatives achieve 83% yield via EDC-mediated coupling, highlighting efficient conjugation strategies for polymer applications .

Applications: Pharmaceuticals: Aryl-substituted 1,4-diones are pivotal in drug synthesis (e.g., Saroglitazar’s glycemic control ). Polymer Chemistry: Thiazolidinone-functionalized derivatives serve as monomers in HPMA copolymers for targeted drug delivery . Specialized Building Blocks: The discontinued status of 1-(Propan-2-ylideneaminooxy)- suggests niche research applications, possibly in asymmetric synthesis or ligand design .

Physicochemical Properties: LogP values (e.g., 1.83 for 1-(Furan-2-yl)-) indicate moderate lipophilicity, influencing bioavailability in drug candidates . The propan-2-ylideneaminooxy group’s impact on solubility or stability remains uncharacterized but warrants further study.

Biological Activity

1-(Propan-2-ylideneaminooxy)pentane-1,4-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of oxime derivatives, which are known for their diverse biological properties including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₃N₃O₃
  • Molecular Weight : 185.20 g/mol

The compound features a pentane backbone with two ketone groups at positions 1 and 4, along with an oxime functional group that contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that oxime derivatives can inhibit the growth of various bacteria and fungi. The mode of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of oxime derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa12.5Induces apoptosis
Compound BMCF-715.0Cell cycle arrest
This compoundA549TBDTBD

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, oxime derivatives have been investigated for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .

The biological activity of this compound is attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The oxime functional group is particularly important for its reactivity with nucleophiles, which can lead to the modification of biomolecules such as proteins and DNA .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in determining the efficacy of the compound in vivo.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

Compound NameStructureBiological Activity
Compound AStructure AAntimicrobial
Compound BStructure BAnticancer
This compoundStructure CTBD

This comparative analysis highlights the unique properties and potential advantages of this compound over other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Propan-2-ylideneaminooxy)pentane-1,4-dione
Reactant of Route 2
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1-(Propan-2-ylideneaminooxy)pentane-1,4-dione

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